Product packaging for 4-Fluoro-3-methylphenyl-(3-furyl)methanol(Cat. No.:)

4-Fluoro-3-methylphenyl-(3-furyl)methanol

Cat. No.: B7894857
M. Wt: 206.21 g/mol
InChI Key: IUKZZDVGQRAGRK-UHFFFAOYSA-N
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Description

Significance of Aryl-Furan Methanols as Synthetic Targets and Intermediates

Aryl-furan methanols represent a class of compounds that serve as valuable intermediates in the synthesis of a wide range of more complex molecules. The furan (B31954) moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif found in numerous bioactive natural products and pharmaceuticals. nih.govwikipedia.orgmdpi.comvaia.com Its ability to participate in various chemical transformations, including electrophilic substitution and cycloaddition reactions, makes it a versatile synthetic handle. wikipedia.orgyoutube.com The attachment of an aryl group and a hydroxyl-bearing carbon to the furan ring creates a multifunctional scaffold that can be further elaborated to access diverse chemical space. The oxidative rearrangement of furfuryl alcohols, for instance, provides a pathway to densely functionalized pyranone structures, which are valuable synthetic building blocks. nih.govfrontiersin.org

Unique Structural Features of 4-Fluoro-3-methylphenyl-(3-furyl)methanol

The methyl group, positioned at the 3-position of the phenyl ring, also plays a crucial role. Alkyl groups, such as methyl, are generally considered to be electron-donating through an inductive effect, as the sp3-hybridized carbon of the methyl group is less electronegative than the sp2-hybridized carbons of the aromatic ring. stackexchange.com This electron-donating nature can influence the reactivity of the ring in electrophilic aromatic substitutions, typically directing incoming electrophiles to the ortho and para positions relative to the methyl group. stackexchange.com Furthermore, the steric bulk of the methyl group, even if modest, can influence the conformation of the molecule by restricting the rotation of the phenyl ring. researchgate.netnih.gov

The furan ring itself possesses distinct characteristics. It is an aromatic system, though its resonance energy is considerably lower than that of benzene (B151609), making it more reactive. wikipedia.org The oxygen heteroatom donates electron density to the ring, making it susceptible to electrophilic attack, preferentially at the C2 and C5 positions. wikipedia.orgyoutube.com In this specific molecule, the connection is at the C3 position, which can influence the regioselectivity of subsequent reactions on the furan ring. The furan moiety can also act as a diene in Diels-Alder reactions, providing a pathway to construct more complex polycyclic systems. wikipedia.org

The carbinol carbon, the carbon atom bonded to the hydroxyl group, the phenyl ring, and the furan ring, is a stereocenter. This means that this compound can exist as a pair of enantiomers. The absolute configuration of such chiral carbinols is often determined using techniques like Mosher's ester analysis, which involves the formation of diastereomeric esters and their analysis by NMR spectroscopy. nih.govspringernature.commatilda.science The specific three-dimensional arrangement of the substituents around this chiral center can have profound implications for the molecule's biological activity and its interactions with other chiral molecules, such as enzymes and receptors.

Contextual Overview of Research on Analogous Fluoroaryl-Furan Carbinols

While specific research on this compound is not extensively documented in publicly available literature, the broader class of fluoroaryl-furan carbinols and related structures are of interest in medicinal chemistry and materials science. The strategic incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. tandfonline.com Similarly, the furan scaffold is a well-established pharmacophore. Therefore, the synthesis and evaluation of molecules combining these features are a logical avenue of investigation in drug discovery programs. The palladium-catalyzed coupling of aryl halides with organometallic furan reagents is a common method for constructing the aryl-furan bond, a key step in the synthesis of such compounds. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11FO2 B7894857 4-Fluoro-3-methylphenyl-(3-furyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoro-3-methylphenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c1-8-6-9(2-3-11(8)13)12(14)10-4-5-15-7-10/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKZZDVGQRAGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=COC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for the Preparation of 4 Fluoro 3 Methylphenyl 3 Furyl Methanol

Retrosynthetic Analysis of the 4-Fluoro-3-methylphenyl-(3-furyl)methanol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the analysis primarily focuses on the disconnection of the bonds forming the central carbinol unit.

The most straightforward disconnections are the carbon-carbon bonds adjacent to the alcohol group. This leads to two primary convergent strategies:

Disconnection A: Cleavage of the bond between the carbinol carbon and the furan (B31954) ring. This approach identifies 4-fluoro-3-methylbenzaldehyde (B1349321) and a 3-furyl organometallic species (e.g., 3-furylmagnesium bromide or 3-furyllithium) as the key precursors.

Disconnection B: Cleavage of the bond between the carbinol carbon and the substituted phenyl ring. This pathway suggests 3-furaldehyde (B129913) and a 4-fluoro-3-methylphenyl organometallic reagent as the starting synthons.

A third, and often highly practical, strategy involves disconnecting the carbon-oxygen double bond of a ketone precursor.

Disconnection C: This approach identifies (4-fluoro-3-methylphenyl)(3-furyl)methanone as the immediate precursor. The target alcohol is then formed via the reduction of this ketone. This method is frequently advantageous as ketones are often stable, isolable intermediates that can be purified before the final reduction step. A potential synthesis for this ketone involves the Friedel-Crafts acylation of 2-fluorotoluene (B1218778) with 3-furoyl chloride or a related reaction. chemicalbook.com

Methodologies for Constructing the Carbinol Center

The formation of the secondary alcohol, or carbinol, is the central transformation in the synthesis of the target molecule. This can be accomplished either by building the carbon skeleton through nucleophilic addition or by reducing a pre-existing ketone.

Grignard and Organolithium Reagent Additions to Carbonyl Substrates

The addition of organometallic reagents like Grignard or organolithium reagents to aldehydes is a fundamental method for alcohol synthesis. organic-chemistry.orgmasterorganicchemistry.com This reaction forms a new carbon-carbon bond and, after an acidic workup, generates the alcohol. masterorganicchemistry.comlibretexts.org

Following Disconnection A, a Grignard reagent such as 3-furylmagnesium bromide can be prepared from 3-bromofuran (B129083) and magnesium metal in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com This nucleophile is then reacted with 4-fluoro-3-methylbenzaldehyde. sigmaaldrich.com Similarly, an organolithium reagent can be used. masterorganicchemistry.com

Alternatively, following Disconnection B, 4-fluoro-3-methylphenylmagnesium bromide, prepared from 1-bromo-4-fluoro-3-methylbenzene, can be added to 3-furaldehyde. libretexts.org In all cases, the reaction must be performed under anhydrous conditions as Grignard and organolithium reagents react readily with water. sigmaaldrich.comchemistryconnected.com

Organometallic ReagentCarbonyl SubstrateProduct (after workup)
3-Furylmagnesium bromide4-Fluoro-3-methylbenzaldehydeThis compound
4-Fluoro-3-methylphenylmagnesium bromide3-FuraldehydeThis compound
3-Furyllithium4-Fluoro-3-methylbenzaldehydeThis compound

Stereoselective Reduction of Ketone Precursors (e.g., using Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

The reduction of the ketone precursor, (4-fluoro-3-methylphenyl)(3-furyl)methanone, offers a reliable route to the desired alcohol. chemguide.co.uklibretexts.org Metal hydride reagents are commonly used for this transformation.

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent that readily converts ketones to secondary alcohols. libretexts.orgprepchem.com It is known for its safety and compatibility with protic solvents like methanol (B129727) or ethanol. libretexts.org

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and reactive reducing agent than NaBH₄. chemguide.co.ukmasterorganicchemistry.com It will also efficiently reduce the ketone to the corresponding alcohol, but it reacts violently with water and alcohols, necessitating the use of dry, non-protic solvents like THF or diethyl ether. chemguide.co.ukbyjus.com

Since the reduction of a prochiral ketone creates a new stereocenter, an achiral reducing agent like NaBH₄ or LiAlH₄ will produce a racemic mixture (an equal mix of both enantiomers). chemistrysteps.com To achieve a stereoselective reduction, where one enantiomer is preferentially formed, chiral modifications are necessary. This can be accomplished by using a chiral borane (B79455) reagent, such as in the Corey-Bakshi-Shibata (CBS) reduction, or by modifying the sodium borohydride with chiral ligands like tartaric acid or hydroxymonosaccharide derivatives. acs.orgwikipedia.orgrsc.org The Luche reduction, which uses NaBH₄ in the presence of a cerium salt like CeCl₃, can also alter the stereoselectivity of ketone reductions, particularly in complex systems. nih.govresearchgate.net

Reducing AgentTypical SolventProduct Stereochemistry
Sodium Borohydride (NaBH₄)Ethanol, MethanolRacemic
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl Ether (anhydrous)Racemic
NaBH₄ / Chiral LigandTHF, EthanolEnantiomerically Enriched
Chiral Borane Reagent (e.g., CBS catalyst)THF (anhydrous)Enantiomerically Enriched

Approaches to the 4-Fluoro-3-methylphenyl Moiety

The synthesis of the substituted aromatic portion of the molecule requires precise control over the placement of the fluorine and methyl groups.

Strategies for Regioselective Introduction of Fluorine and Methyl Groups on Aromatic Rings

Synthesizing the 4-fluoro-3-methylphenyl precursor often starts from a less complex, commercially available aromatic compound. One effective strategy begins with 2-nitro-p-toluidine (Fast Red Base GL). researchgate.net This starting material can undergo a Sandmeyer-type reaction to replace the amino group with a halogen, for example, creating 4-bromo-3-fluorotoluene. researchgate.net Another pathway involves starting with m-toluidine (B57737) (3-methylaniline). The amino group can be converted into a diazonium salt and then subjected to the Balz-Schiemann reaction, which uses fluoroboric acid (HBF₄) to introduce the fluorine atom at the 4-position.

Direct bromination of fluorobenzene (B45895) tends to produce the 1-bromo-4-fluorobenzene (B142099) isomer as the major product, making the synthesis of other isomers difficult by this method. google.com

Directed Ortho-Metalation and Related Techniques in Aryl Halide Synthesis

Directed ortho-metalation (DoM) is a superior strategy for achieving high regioselectivity in the synthesis of polysubstituted aromatics. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org

Fluorine itself is a potent directing group for ortho-metalation. capes.gov.brresearchgate.net The high electronegativity of fluorine increases the acidity of the ortho C-H bonds, enabling their selective deprotonation by strong bases like lithium diisopropylamide (LDA) or n-butyllithium. capes.gov.bracs.org Therefore, one could start with 4-fluoro-1-bromobenzene. Lithiation would occur ortho to the fluorine (at position 3). Quenching this aryllithium intermediate with a methyl electrophile, such as methyl iodide or dimethyl sulfate, would install the methyl group at the desired C-3 position, yielding 1-bromo-4-fluoro-2-methylbenzene. This halide can then be converted into the necessary organometallic reagent or aldehyde for subsequent steps.

Synthesis of the 3-Furyl Component

The furan ring, particularly when substitution is required at the 3-position, presents unique synthetic challenges. Unlike the more electronically activated 2- and 5-positions, direct functionalization at the 3-position is often difficult, necessitating multi-step procedures or the use of pre-functionalized starting materials. google.com

Methods for the Construction and Functionalization of 3-Substituted Furan Rings

The synthesis of 3-substituted furans is a well-explored area of organic chemistry, driven by the prevalence of this motif in natural products and pharmaceuticals. wikipedia.org Historically, methods often involved the decarboxylation of various furandicarboxylic acids to produce 3-furoic acid, which serves as a versatile precursor. google.com

Modern approaches frequently begin with commercially available, yet often expensive, starting materials like 3-bromofuran. google.comwikipedia.org This compound can be converted into a variety of 3-substituted derivatives. A common strategy involves metallation, for instance, by reacting 3-bromofuran with butyl lithium to generate 3-lithiofuran. This highly reactive intermediate can then be quenched with an electrophile, such as carbon dioxide, to yield 3-furoic acid. google.com Another approach involves the lithiation of 3-furoic acid itself with reagents like lithium diisopropylamide (LDA) to create a dianion, allowing for the introduction of a substituent at the 2-position. scholaris.ca

Other synthetic routes to 3-substituted furans include:

Diels-Alder Reactions: Cycloaddition reactions involving oxazoles and suitable dienophiles can construct the furan ring system. google.com

From Acyclic Precursors: Ring-closing reactions of appropriately substituted acyclic compounds can also yield the furan core. For example, the rhodium-catalyzed reaction of alkyl formyldiazoacetate with vinyl ethers has been reported. google.com

For the synthesis of the target molecule, a key intermediate is a furan functionalized at the 3-position in a manner suitable for coupling, such as 3-furylboronic acid or a 3-furyl Grignard reagent. 3-Furylboronic acid is a widely used organoboron compound in Suzuki-Miyaura cross-coupling reactions. chemimpex.com Its synthesis can be achieved by reacting furan with triphenylboron or through the lithiation of 3-bromofuran followed by reaction with a borate (B1201080) ester.

Palladium-Catalyzed Coupling Reactions in Furan Chemistry

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming the crucial carbon-carbon bond between the furan and phenyl rings. These reactions offer high efficiency and functional group tolerance. mdpi.commdpi.com

The Suzuki-Miyaura coupling is a prominent method, typically involving the reaction of an organoboron compound, such as 3-furylboronic acid, with an aryl halide, like a brominated or iodinated 4-fluoro-3-methylphenyl derivative. ysu.amresearchgate.net This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetallation step. The versatility of the Suzuki reaction allows for the use of a wide range of substrates. ysu.am

Another powerful technique is the direct C-H arylation , which forges the biaryl bond without the need to pre-functionalize the furan ring into an organometallic reagent. mdpi.comnih.gov In this approach, a palladium catalyst activates a C-H bond on the furan ring (typically the most acidic one at the 2- or 5-position) for coupling with an aryl halide. While direct C-H activation at the 3-position is less common, specific directing groups or reaction conditions can achieve this. This method is highly atom-economical but may require extensive optimization for each specific substrate pair. nih.gov

Development of Convergent and Linear Synthetic Routes

Two primary strategies, convergent and linear, can be envisioned for the synthesis of this compound.

A convergent synthesis , which is generally preferred for efficiency, involves the independent synthesis of the two key fragments followed by their combination in a late-stage step. guidechem.com For this target molecule, a convergent approach would involve:

Fragment 1 Synthesis: Preparation of a 3-furyl organometallic reagent, such as 3-furylmagnesium bromide (a Grignard reagent) from 3-bromofuran wikipedia.org, or 3-furylboronic acid. chemimpex.comguidechem.com

Fragment 2 Synthesis: Preparation of 4-fluoro-3-methylbenzaldehyde from 2-fluoro-5-bromotoluene or a related precursor.

Coupling and Final Step: The two fragments are joined. This can be achieved through:

Grignard Reaction: The 3-furyl Grignard reagent attacks the carbonyl carbon of 4-fluoro-3-methylbenzaldehyde to directly form the target secondary alcohol after an aqueous workup. masterorganicchemistry.comyoutube.com

Suzuki Coupling and Reduction: 3-Furylboronic acid is coupled with a suitable 4-fluoro-3-methylphenyl halide to produce an intermediate ketone, 4-fluoro-3-methylphenyl-(3-furyl)ketone. This ketone is then reduced to the final alcohol using a reducing agent like sodium borohydride. prepchem.com This two-step sequence often provides cleaner reactions and easier purification compared to a one-pot Grignard addition.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of the key coupling and reduction steps.

Catalyst and Reagent Selection and Concentration

For palladium-catalyzed coupling reactions, the choice of catalyst, ligand, and base is critical. Different palladium sources, such as palladium acetate (B1210297) (Pd(OAc)₂) or bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂), exhibit varying activities. mdpi.com Research shows that for certain furan syntheses, PdCl₂(CH₃CN)₂ can provide significantly higher yields in shorter reaction times compared to other common palladium precursors. mdpi.com

The ligand, which coordinates to the palladium center, is equally important. It influences the catalyst's stability, solubility, and reactivity. For direct arylations with challenging substrates like aryl chlorides, specialized phosphine (B1218219) ligands such as 2-(dicyclohexylphosphino)biphenyl (B1301957) are often required to achieve good yields. nih.gov The base (e.g., potassium phosphate, K₃PO₄; potassium fluoride, KF) also plays a crucial role in the catalytic cycle, and its optimal choice can be substrate-dependent. ysu.amnih.gov Catalyst loading is another variable; while a higher loading (e.g., 5 mol%) can accelerate the reaction, it is often possible to reduce it significantly (to as low as 0.2-0.5 mol%) by extending the reaction time, which is economically and environmentally beneficial on a larger scale. ysu.amguidechem.com

Table 1: Comparison of Palladium Catalysts for a Model Furan Synthesis This table presents generalized findings from related furan syntheses to illustrate optimization principles.

Catalyst (Entry)Yield (%)Time (h)Temperature (°C)
PdCl₂(CH₃CN)₂94280
Pd(OAc)₂80680
Pd(acac)₂63680

Data adapted from a study on functionalized furan synthesis to illustrate comparative catalyst efficiency. mdpi.com

Influence of Solvent Systems and Temperature Control

The reaction medium and temperature have a profound impact on reaction outcomes. Solvents are chosen based on their ability to dissolve reactants and catalysts, their boiling point, and their inertness to the reaction conditions.

For palladium-catalyzed couplings, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or dimethyl sulfoxide (B87167) (DMSO) are frequently employed, often at elevated temperatures (100–125 °C) to drive the reaction to completion. mdpi.comnih.govnih.gov In other cases, such as certain Suzuki couplings, a mixture of an organic solvent like tetrahydrofuran (THF) and water is used, which can facilitate the dissolution of both the organic and inorganic reagents. ysu.am These reactions can sometimes proceed efficiently at lower temperatures, even room temperature, albeit over a longer period. ysu.am

For Grignard reactions, anhydrous ether solvents like diethyl ether or THF are mandatory, as the Grignard reagent is a strong base and will be quenched by protic solvents like water or alcohols. gmu.edu Temperature control is also vital; these reactions are typically initiated at low temperatures (e.g., 0 °C) to manage their exothermic nature before being allowed to warm to room temperature. prepchem.com

Table 2: Influence of Solvent and Temperature on a Model Palladium-Catalyzed Arylation This table presents generalized findings from related aryl-heteroaryl couplings to illustrate optimization principles.

SolventTemperature (°C)Typical Yield Range (%)Notes
NMP100 - 125Moderate to GoodCommon for direct arylations with aryl chlorides. nih.gov
DMAc120Good to ExcellentEffective for C-H activation couplings. mdpi.com
THF/H₂O25 - 60Good to ExcellentStandard for many Suzuki reactions. ysu.am
DMSO120VariableUsed for nucleophilic aromatic substitutions. nih.gov

Advanced Purification Techniques (e.g., Column Chromatography, Recrystallization)

To isolate and purify this compound from the crude reaction mixture, advanced purification techniques are employed. The choice of method depends on the physical properties of the compound and the nature of the impurities. The most common and effective techniques for this type of molecule are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a highly effective method for separating the target compound from byproducts and unreacted starting materials based on differential adsorption to a stationary phase. For the purification of aryl-furan methanol derivatives, silica (B1680970) gel is a commonly used stationary phase. The crude product is typically dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel or celite, which is then carefully loaded onto the top of a prepared silica gel column.

The separation is achieved by eluting the column with a solvent system, known as the mobile phase. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity to selectively elute the compounds. For instance, a gradient of hexanes and ethyl acetate is a common choice. The process might begin with a high ratio of hexanes to ethyl acetate (e.g., 19:1), which will elute non-polar impurities first. The polarity of the mobile phase is then systematically increased (e.g., to 85:15, then 70:30, and finally 1:1) to elute compounds of increasing polarity, with the desired product, this compound, typically eluting at an intermediate polarity. orgsyn.org

The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which allows for the identification of the fractions containing the purified product. orgsyn.org These fractions are then combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound. orgsyn.org

Recrystallization

Recrystallization is another powerful technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. While this compound is often obtained as an oil, it can sometimes be induced to crystallize or may be a solid at room temperature. In cases where the compound is a solid, recrystallization can be an excellent final purification step.

The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. Any insoluble impurities can be removed by hot filtration. The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.

For a related compound, a crystallization process involved dissolving the crude product in a mixture of acetonitrile (B52724) and heating it to 50 °C. orgsyn.org Upon partial removal of the solvent by vacuum distillation, the product crystallized as a white solid. orgsyn.org The resulting slurry was then cooled to room temperature, and the crystals were collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield a product with high purity. orgsyn.org The choice of solvent is critical for successful recrystallization and is determined empirically.

Chemical Reactivity and Mechanistic Studies of 4 Fluoro 3 Methylphenyl 3 Furyl Methanol and Its Derivatives

Reactivity Profiles of the Hydroxyl Group

The secondary hydroxyl group in 4-Fluoro-3-methylphenyl-(3-furyl)methanol is a primary site for chemical modification, enabling its conversion to a variety of other functional groups.

Oxidation Reactions to Corresponding Ketones and Aldehydes

The oxidation of the secondary alcohol, this compound, to its corresponding ketone, 4-Fluoro-3-methylphenyl-(3-furyl)ketone, is a fundamental transformation in organic synthesis. A variety of oxidizing agents can achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and tolerance of other functional groups. organic-chemistry.orgorganic-chemistry.orgnih.govchemguide.co.uklibretexts.org

Commonly employed methods include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), which is known for its mildness and ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.org Other effective systems include those based on dimethyl sulfoxide (B87167) (DMSO), such as the Swern and Moffatt oxidations, which proceed under mild conditions. organic-chemistry.org Furthermore, catalytic systems employing agents like tetrapropylammonium (B79313) perruthenate (TPAP) or those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant offer efficient and selective oxidation of benzylic alcohols. organic-chemistry.orgnih.gov

The synthesis of the related compound, 4-fluoro-3-methylphenyl 4-fluorophenyl ketone, has been achieved from 2-fluorotoluene (B1218778) and 4-fluorobenzotrichloride (B1329314) in the presence of anhydrous HF and boron trifluoride, yielding the product after workup. chemicalbook.com This highlights a potential, albeit indirect, route to the ketone derivative.

Table 1: Representative Reagents for the Oxidation of Secondary Benzylic Alcohols

Reagent/SystemTypical ConditionsExpected ProductNotes
Pyridinium Chlorochromate (PCC)CH₂Cl₂, room temperature4-Fluoro-3-methylphenyl-(3-furyl)ketoneMild and selective for aldehydes and ketones. libretexts.org
Swern Oxidation (oxalyl chloride, DMSO, Et₃N)CH₂Cl₂, -78 °C to room temperature4-Fluoro-3-methylphenyl-(3-furyl)ketoneMild conditions, avoids heavy metals. organic-chemistry.org
TEMPO/NaOClCH₂Cl₂/H₂O, 0 °C to room temperature4-Fluoro-3-methylphenyl-(3-furyl)ketoneCatalytic, selective for primary and secondary alcohols. organic-chemistry.orgnih.gov
TPAP/NMOCH₂Cl₂, room temperature4-Fluoro-3-methylphenyl-(3-furyl)ketoneCatalytic, mild, and neutral conditions.

Reductive Deoxygenation Pathways to Alkane Derivatives

The removal of the hydroxyl group to form the corresponding alkane, 1-(4-Fluoro-3-methylphenyl)methyl-3-furan, can be accomplished through several reductive deoxygenation methods. These reactions are particularly useful for converting polar, functionalized molecules into less polar hydrocarbon structures.

A common strategy involves a two-step sequence of formylation followed by reduction. d-nb.inforesearchgate.net The alcohol is first converted to its formate (B1220265) ester, which then undergoes reduction with a hydrosilane, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). d-nb.inforesearchgate.net This method is often chemoselective for secondary benzylic alcohols. d-nb.inforesearchgate.net

Direct reduction of benzylic alcohols can also be achieved using systems like chlorodiphenylsilane in the presence of indium(III) chloride, which shows high chemoselectivity for benzylic, secondary, and tertiary alcohols over primary alcohols. organic-chemistry.orgresearchgate.net It is important to note that under certain strong acid conditions, such as with hydriodic acid, the furan (B31954) ring is susceptible to decomposition via ring-opening.

Table 2: Selected Methods for Reductive Deoxygenation of Benzylic Alcohols

Reagent/SystemTypical ConditionsExpected ProductNotes
Et₃SiH / B(C₆F₅)₃ (after formylation)CH₂Cl₂, room temperature1-(4-Fluoro-3-methylphenyl)methyl-3-furanChemoselective for secondary benzylic formates. d-nb.inforesearchgate.net
HSiCl(Ph)₂ / InCl₃Dichloromethane, room temperature1-(4-Fluoro-3-methylphenyl)methyl-3-furanHigh chemoselectivity for benzylic alcohols. organic-chemistry.orgresearchgate.net
PhSiH₃ / Ph₃P=O (cat.)MeCN, room temperature1-(4-Fluoro-3-methylphenyl)methyl-3-furanCatalytic, proceeds under an air atmosphere. organic-chemistry.org
Hydriodic Acid (HI)Toluene/Water (biphasic)Potential for furan ring-openingStrong acid can lead to decomposition of the furan moiety.

Derivatization to Esters and Ethers

The hydroxyl group of this compound can be readily converted into ester and ether derivatives, which can alter the molecule's physical properties and biological activity.

Esterification: The formation of esters can be achieved through the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com For instance, reaction with acetic acid would yield 4-Fluoro-3-methylphenyl-(3-furyl)methyl acetate (B1210297). The use of solid acid catalysts like zeolites has also been explored for the esterification of benzylic alcohols. analis.com.my Microwave-assisted synthesis using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides an efficient method for producing esters from furan-containing alcohols. researchgate.net

Etherification: The synthesis of ethers from benzylic alcohols can be accomplished under various conditions. A green and efficient method involves the use of iron(III) chloride as a catalyst in propylene (B89431) carbonate for symmetrical etherification. nih.gov For the formation of unsymmetrical ethers, reacting the alcohol with another alcohol in the presence of a zeolite catalyst is a viable approach. google.com Furthermore, chemoselective etherification of benzylic alcohols can be achieved using 2,4,6-trichloro-1,3,5-triazine and an alcohol like methanol (B129727) or ethanol, catalyzed by DMSO. researchgate.net

Table 3: Methods for the Derivatization of Benzylic Alcohols

ReactionReagent/SystemExpected Product ExampleNotes
EsterificationAcetic Acid / H₂SO₄4-Fluoro-3-methylphenyl-(3-furyl)methyl acetateClassic Fischer esterification. masterorganicchemistry.com
EsterificationCarboxylic Acid / EDC / MicrowaveCorresponding EsterEfficient and rapid method. researchgate.net
EtherificationMethanol / TCT / DMSO3-(Methoxy(4-fluoro-3-methylphenyl)methyl)furanChemoselective for benzylic alcohols. researchgate.net
Symmetrical EtherificationFeCl₃ / Propylene CarbonateBis(4-fluoro-3-methylphenyl-(3-furyl)methyl) etherGreen and efficient method. nih.gov

Transformations Involving the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system that can undergo both substitution and ring-opening reactions.

Electrophilic Aromatic Substitution on 3-Substituted Furans

The furan ring is generally more reactive towards electrophiles than benzene (B151609). In a 3-substituted furan, the directing effects of the existing substituent play a crucial role in determining the position of further substitution. The hydroxymethyl group attached to the phenyl ring at the 3-position of the furan is an electron-withdrawing group via induction, which would typically direct incoming electrophiles to the meta positions (C2 and C5 of the furan ring). However, the oxygen atom of the furan ring is a powerful electron-donating group through resonance, strongly activating the ortho and para positions (C2 and C5). The interplay of these effects, along with steric hindrance from the bulky aryl-methanol substituent, will influence the regioselectivity.

Generally, electrophilic substitution on furan rings favors the 2- and 5-positions due to the greater stabilization of the cationic intermediate (arenium ion) by the ring oxygen. youtube.comlibretexts.orgyoutube.com Therefore, it is anticipated that electrophilic attack on this compound would preferentially occur at the C2 or C5 position of the furan ring, provided the electrophile is not sterically demanding. For instance, nitration or halogenation would likely yield the 2- or 5-substituted derivative.

Ring-Opening Reactions of the Furan Moiety

The furan ring is susceptible to cleavage under various conditions, particularly in the presence of strong acids or oxidizing agents. rsc.orgnih.govacs.org This reactivity is a significant consideration in the chemical manipulation of furan-containing compounds.

Acid-catalyzed ring-opening is a well-documented phenomenon. rsc.orgacs.orgresearchgate.net The mechanism typically involves protonation of the furan ring, followed by nucleophilic attack of a solvent molecule (e.g., water) to form a dihydrofuranol intermediate. acs.orgresearchgate.net Subsequent protonation and ring-opening can lead to the formation of 1,4-dicarbonyl compounds. rsc.org The substituents on the furan ring can significantly influence the rate and outcome of this reaction. rsc.org For this compound, acidic conditions could potentially lead to the formation of a γ-dicarbonyl compound.

Oxidative ring-opening of furans can also occur. For example, treatment with oxidizing agents can lead to the formation of butenolides or other open-chain products. The specific outcome depends on the oxidant and the substitution pattern of the furan.

Hydrogenation and other Reductive Transformations of the Furan Ring

The furan ring in this compound is susceptible to various reductive transformations, which can lead to a range of saturated and partially saturated heterocyclic products. The specific outcome of these reactions is highly dependent on the catalyst, hydrogen pressure, and reaction conditions.

Catalytic Hydrogenation:

The most common method for reducing the furan ring is catalytic hydrogenation. Depending on the chosen catalyst and conditions, either partial or complete saturation of the furan ring can be achieved.

Partial Hydrogenation: Using milder catalysts such as Palladium on carbon (Pd/C) under controlled conditions can lead to the formation of the corresponding dihydrofuran (oxolene) derivative.

Complete Hydrogenation: More active catalysts like Rhodium on alumina (B75360) (Rh/Al₂O₃) or Raney Nickel (Ra-Ni) under higher hydrogen pressures and temperatures typically result in the complete saturation of the furan ring to yield the tetrahydrofuran (B95107) (oxolane) analogue, (4-Fluoro-3-methylphenyl)(tetrahydrofuran-3-yl)methanol. This process is often accompanied by hydrogenolysis of the benzylic C-O bond, particularly with catalysts like Pd/C in the presence of acid.

Reductive Amination:

In the presence of ammonia (B1221849) or primary amines and a suitable hydrogenation catalyst, the furan ring can undergo reductive amination to produce pyrrolidine (B122466) derivatives. This transformation proceeds through the opening of the furan ring to a 1,4-dicarbonyl intermediate, which then undergoes condensation with the amine and subsequent cyclization and reduction.

Reaction Type Typical Reagents/Catalysts Major Product(s) Notes
Complete Hydrogenation H₂, Raney Ni or Rh/Al₂O₃(4-Fluoro-3-methylphenyl)(tetrahydrofuran-3-yl)methanolHigh pressure and temperature favor full saturation.
Partial Hydrogenation H₂, Pd/C(4-Fluoro-3-methylphenyl)(2,5-dihydrofuran-3-yl)methanolRequires careful control of reaction conditions.
Hydrogenolysis/Reduction H₂, Pd/C, H⁺1-(4-Fluoro-3-methylbenzyl)tetrahydrofuranCleavage of the benzylic alcohol is a common side reaction.
Reductive Amination H₂, NH₃, Ni or Co catalyst3-((4-Fluoro-3-methylphenyl)(hydroxy)methyl)pyrrolidineInvolves ring opening and re-closure.

Reactions of the Fluoro- and Methylphenyl Substituents

The substituted phenyl ring offers multiple sites for further chemical modification, with reactivity patterns dictated by the electronic effects of the fluoro, methyl, and furylmethanol substituents.

Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring

Aromatic rings are generally electron-rich and resistant to attack by nucleophiles. However, the presence of a strongly electronegative fluorine atom can activate the ring towards nucleophilic aromatic substitution (SNA_r_). wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnumberanalytics.com

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate. wikipedia.orglibretexts.org In this compound, the fluorine atom is the leaving group. The key activating group is the -(CH(OH)-3-furyl) substituent at the C1 position, which is para to the fluorine. While not a classic, powerful electron-withdrawing group like a nitro group, its ability to stabilize a negative charge at the ipso-carbon through inductive effects can facilitate substitution under forcing conditions (e.g., high temperatures, strong nucleophiles).

Common nucleophiles for this transformation include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) (NaOMe) in a suitable solvent could potentially replace the fluorine atom with a methoxy (B1213986) group.

Electrophilic Aromatic Substitution Patterns on the Methyl-Substituted Phenyl Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com The regiochemical outcome is governed by the directing effects of the substituents already present on the ring.

In this compound, we have three substituents to consider:

-CH(OH)-3-furyl (at C1): This group is generally considered ortho-, para-directing and activating, though its bulkiness can sterically hinder the ortho positions.

-CH₃ (at C3): The methyl group is a classical ortho-, para-directing and activating group.

-F (at C4): The fluorine atom is an ortho-, para-directing but deactivating group due to its strong inductive electron withdrawal.

Position Directing Influence Predicted Reactivity
C2 Ortho to C1 (-CH(OH)R), Ortho to C3 (-CH₃)Highly Favored: Activated by both the methanol and methyl groups. Steric hindrance from the adjacent bulky furylmethanol group might slightly reduce reactivity compared to C6.
C5 Meta to C1 (-CH(OH)R), Ortho to C4 (-F), Meta to C3 (-CH₃)Less Favored: While ortho to the fluorine, it is meta to both activating groups.
C6 Para to C3 (-CH₃), Meta to C4 (-F), Ortho to C1 (-CH(OH)R)Highly Favored: Strongly activated by being para to the methyl group and ortho to the furylmethanol group. This position is generally the most electronically activated and sterically accessible.

Therefore, electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) are expected to yield a mixture of products, with substitution at the C6 and C2 positions predominating.

Chemical Modifications at the Methyl Group (e.g., Radical Reactions)

The methyl group attached to the aromatic ring is a site for benzylic functionalization, most commonly via radical reactions. The C-H bonds of the methyl group are weaker than aromatic C-H bonds and can be selectively targeted.

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), a bromine atom can be selectively introduced onto the methyl group to form 4-fluoro-3-(bromomethyl)phenyl-(3-furyl)methanol. This brominated derivative is a versatile intermediate for further nucleophilic substitutions.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic methyl group to a carboxylic acid, yielding 4-fluoro-5-((furan-3-yl)(hydroxy)methyl)isophthalic acid. Milder or more controlled oxidation conditions could potentially yield the corresponding aldehyde.

These reactions proceed through the formation of a benzylic radical, which is stabilized by resonance with the aromatic ring. researchgate.net

Investigations into Reaction Mechanisms

Understanding the underlying mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetic and thermodynamic analyses provide quantitative insights into reaction rates, activation energies, and the relative stability of reactants, intermediates, and products.

Kinetic Analysis: The rates of the reactions described above can be studied using various analytical techniques. For example, in the nucleophilic aromatic substitution of the fluorine atom, the reaction progress can be monitored by techniques like ¹⁹F NMR spectroscopy to track the disappearance of the starting material or by chromatography (HPLC, GC) to measure the formation of the product over time. From this data, rate constants (k) can be determined. By performing these experiments at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation. This would provide a quantitative measure of the energy barrier for the substitution. researchgate.net

Identification and Characterization of Reaction Intermediates

While specific studies identifying reaction intermediates for this compound are not prevalent in public literature, the reactivity of its constituent functional groups allows for the postulation of several key transient species based on analogous chemical systems.

In reactions involving the furan moiety, particularly under acidic conditions or during nucleophilic substitution at the benzylic carbon, the formation of an oxonium ion intermediate is plausible. This occurs through protonation of the furan oxygen, which would significantly activate the molecule towards nucleophilic attack or rearrangement. For instance, in Brønsted acid-mediated nucleophilic substitutions of similar furan-containing alcohols, the rapid formation of a highly electrophilic and unstable oxonium ion is a key step that precedes the attack by a nucleophile. rsc.org

For transformations involving transition-metal catalysis, such as cross-coupling reactions, the formation of organometallic intermediates is anticipated. In palladium-catalyzed arylations of related arylmethanols, reactions are proposed to proceed through common arylpalladium(II) alcoholate intermediates . nih.govacs.org These species are formed by the oxidative addition of an aryl halide to the palladium catalyst, followed by reaction with the alcohol.

Furthermore, reactions involving single electron transfer could lead to the formation of radical intermediates. The furan ring is known to participate in radical reactions, and the stability of potential radical species will influence the reaction pathway.

In the context of hydrogenation or reduction of the furan ring or the carbonyl group in related aldehydes, the reaction can proceed through different intermediates depending on the catalyst. For example, the hydrogenation of furfural (B47365) can occur via an alkoxide intermediate (hydrogen addition to the carbonyl carbon) or a hydroxyalkyl intermediate (hydrogen attack on the carbonyl oxygen), with the latter being favored on certain metal surfaces due to stabilization by the aromatic furan ring. csic.es

A summary of potential intermediates in reactions involving structures analogous to this compound is presented below.

Reaction TypeAnalogous SystemPostulated Intermediate
Acid-Catalyzed Nucleophilic Substitution5-Phenyl-2-(hydroxymethyl)furanOxonium Ion
Palladium-Catalyzed Arylationα,α-Disubstituted ArylmethanolsArylpalladium(II) Alcoholate
Hydrogenation of CarbonylFurfuralAlkoxide or Hydroxyalkyl Intermediate

Transition State Modeling and Analysis

For instance, DFT calculations have been employed to study the intramolecular Diels-Alder reactions of furfural derivatives. These studies have calculated the kinetic barriers for the cycloaddition, confirming that the thermodynamics of the reaction are influenced by substituents on the furan ring. nih.gov In one such study, the transition state for the cycloaddition of a furfural diallyl acetal (B89532) was found to have a thermally accessible kinetic barrier of 25.9 kcal mol⁻¹, which was in good agreement with experimental observations. nih.gov

Theoretical studies on the conversion of furfural on metal surfaces have also been conducted to map out potential energy surfaces. For the hydrogenation of a furan ring, the energy barriers for the addition of a hydrogen atom to different carbon atoms of the ring were calculated, showing a kinetic preference for addition to certain positions. acs.org Similarly, the C-O bond cleavage in the furan ring was found to be kinetically favored over hydrogenation in some cases, with a calculated energy barrier of only 0.41 eV. acs.org

The analysis of transition states in reactions of related systems can also explain stereoselectivity. For example, in the enantioselective Michael addition catalyzed by a thiourea (B124793) organocatalyst, DFT calculations and kinetic isotope effects were used to determine that carbon-carbon bond formation is the rate-determining step. rsc.org In transition-metal-catalyzed allylic substitutions, the analysis of different transition-state models helps to identify the steric and electronic factors that stabilize or destabilize the relevant diastereomeric transition states, thus explaining the observed stereoselectivity. researchgate.net

The table below shows examples of calculated energy barriers for reactions of related furan compounds, illustrating the type of data obtained from transition state modeling.

ReactionCompoundMethodCalculated Energy BarrierReference
Intramolecular Diels-AlderFurfuryl diallyl acetalDFT25.9 kcal mol⁻¹ nih.gov
C-O Bond CleavageFuran on NiCuCu(111)DFT0.41 eV acs.org

These examples highlight how transition state modeling could be applied to understand the reactivity of this compound, predicting reaction pathways and the influence of its substituents on reaction barriers.

Electron Transfer Processes in Chemical Transformations

Electron transfer is a fundamental process in many chemical reactions involving aromatic and heterocyclic compounds. For derivatives of this compound, electron transfer processes are expected to be significant in redox reactions, photochemical transformations, and certain catalytic cycles.

Proton-Coupled Electron Transfer (PCET) is a particularly relevant mechanism in the chemistry of furan derivatives, especially in aqueous media or in the presence of proton donors/acceptors. In the aqueous-phase hydrogenation of furfural to furfuryl alcohol, a PCET mechanism is proposed where water facilitates the hydrogenation of the oxygen atom. acs.org Similarly, in the electrocatalytic oxidation of furan compounds, an indirect oxidation mechanism can occur via a PCET process on a nickel hydroxide (B78521) electrode. rsc.org The electroreduction of furfural on copper surfaces also involves PCET steps, which are crucial in determining the reaction rate and selectivity towards different products. rsc.org

The reductive electron transfer behavior of substituted furans has also been investigated. Studies on 2,5-disubstituted furans have shown that they can form radical anions, dianions, and even trianions upon reduction. uni-regensburg.de The process can be a stepwise one-electron transfer or a single "two-electron" transfer, depending on the nature of the substituents. uni-regensburg.de This indicates that the furan ring system can act as an effective electron shuttle, a property that would be modulated by the substituents on the phenyl ring of this compound.

The nature of electron transfer can be categorized as follows:

Direct Electron Transfer: Involves the direct transfer of an electron to or from the substrate at an electrode surface.

Indirect Electron Transfer: A redox mediator is used to transfer electrons to or from the substrate. In some electrochemical systems, the catalyst itself can act as this mediator. rsc.org

Understanding these electron transfer pathways is crucial for designing selective transformations, such as the controlled oxidation or reduction of the furan or phenyl rings, or the cleavage of the benzylic C-O bond.

Elucidating the Influence of Fluorine and Methyl Substituents on Chemical Reactivity and Selectivity

The fluorine and methyl groups on the phenyl ring of this compound have a profound impact on its chemical reactivity and the regioselectivity of its reactions. Their electronic effects are a combination of inductive and resonance effects.

The methyl group at the 3-position is an electron-donating group primarily through an inductive effect and hyperconjugation. khanacademy.orgyoutube.com This increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. The methyl group is an ortho, para-director, meaning that electrophiles will preferentially attack the positions ortho and para to it. youtube.com

In the context of nucleophilic aromatic substitution, the strong inductive effect of fluorine makes the carbon atom to which it is attached more electrophilic. This can lead to aryl fluorides being more reactive than other aryl halides in SNAr reactions, where the initial nucleophilic attack is often the rate-determining step. wyzant.com

The unique properties of fluorine can also influence the stability of intermediates. For example, an α-fluorine atom can stabilize an adjacent carbocation through resonance, an effect that can be significant in reactions proceeding through cationic intermediates. rsc.org Conversely, fluorine can have a destabilizing effect on an adjacent carbanion due to repulsion between the lone pairs. rsc.org

The combined electronic effects of the methyl and fluorine groups on the reactivity of the phenyl ring in this compound are summarized in the table below.

SubstituentPositionInductive EffectResonance EffectOverall Effect on Electrophilic Aromatic SubstitutionDirecting Influence
Methyl3Electron-donating-Activatingortho, para
Fluorine4Electron-withdrawingElectron-donatingDeactivatingortho, para

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Fluoro 3 Methylphenyl 3 Furyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise atomic arrangement within a molecule. For 4-Fluoro-3-methylphenyl-(3-furyl)methanol, a combination of 1D and 2D NMR techniques would be employed to assign the proton and carbon signals and to confirm the connectivity and spatial relationships of the atoms.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the fluoro-methylphenyl ring are expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. The furan (B31954) ring protons will also display characteristic shifts and couplings. A key singlet would correspond to the methine proton of the carbinol group, and another singlet for the methyl group protons. The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2' (Furan)~7.40tJ ≈ 1.7
H-5' (Furan)~7.38m
H-4' (Furan)~6.40m
Aromatic H7.10-7.25m
Methine-H~5.75s
Methyl-H~2.25s
Hydroxyl-OHVariablebr s

Disclaimer: The data presented in this table is a theoretical prediction based on analogous compounds and established spectroscopic principles, as direct experimental data for this compound is not publicly available.

The ¹³C NMR spectrum provides a map of the carbon framework. The carbon atoms in this compound will each produce a unique signal. A significant feature of the spectrum will be the carbon-fluorine (C-F) coupling. The carbon directly bonded to the fluorine atom (C-4) will appear as a doublet with a large coupling constant (¹JCF). Longer-range couplings (²JCF, ³JCF, etc.) will also be observed for other carbons in the phenyl ring, providing valuable structural information. nih.gov The chemical shifts of the furan and phenyl rings, as well as the carbinol and methyl carbons, are predicted based on substituent effects.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
C-4 (Phenyl)~160 (d)¹JCF ≈ 245
C-1 (Phenyl)~140 (d)³JCF ≈ 3
C-2 (Phenyl)~132 (d)³JCF ≈ 5
C-3 (Phenyl)~128 (d)²JCF ≈ 18
C-5 (Phenyl)~125 (d)⁴JCF ≈ 1
C-6 (Phenyl)~115 (d)²JCF ≈ 21
C-2' (Furan)~143
C-5' (Furan)~140
C-3' (Furan)~125
C-4' (Furan)~110
Methine-C~70
Methyl-C~16

Disclaimer: The data presented in this table is a theoretical prediction based on analogous compounds and established spectroscopic principles, as direct experimental data for this compound is not publicly available.

¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the fluorine atom in the molecule. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment of the fluorine atom on the aromatic ring. This signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Predicted ¹⁹F NMR Data

Fluorine Assignment Predicted Chemical Shift (δ, ppm)
Phenyl-F~ -115 to -120

Disclaimer: The data presented in this table is a theoretical prediction based on analogous compounds and established spectroscopic principles, as direct experimental data for this compound is not publicly available.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu For instance, it would show correlations between the coupled protons on the furan ring and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu It would be used to definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu This is crucial for connecting the different fragments of the molecule, for example, showing the correlation between the methine proton and the carbons of both the phenyl and furan rings, as well as the correlation of the methyl protons to the C-2, C-3, and C-4 carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. It would be valuable in determining the preferred conformation of the molecule, for instance, by showing spatial proximity between the methine proton and protons on the furan and phenyl rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. researchgate.net Characteristic C-H stretching vibrations for the aromatic and furan rings would appear around 3000-3100 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹. A strong absorption band around 1200-1250 cm⁻¹ would be indicative of the C-F stretching vibration. The C-O stretching of the secondary alcohol is expected around 1050-1100 cm⁻¹.

The Raman spectrum would also show characteristic bands. Aromatic ring breathing modes are typically strong in Raman spectra and would be expected in the 1000-1600 cm⁻¹ region. researchgate.net The furan ring vibrations would also contribute to this region.

Predicted IR and Raman Data

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-H Stretch3200-3600WeakBroad, Strong (IR)
Aromatic C-H Stretch3000-31003000-3100Medium
Aliphatic C-H Stretch2850-29602850-2960Medium
C=C Stretch (Aromatic/Furan)1450-16001450-1600Strong
C-F Stretch1200-1250WeakStrong (IR)
C-O Stretch1050-11001050-1100Medium

Disclaimer: The data presented in this table is a theoretical prediction based on analogous compounds and established spectroscopic principles, as direct experimental data for this compound is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Predicted UV-Vis Data

Solvent Predicted λmax (nm) Type of Transition
Ethanol~210, ~265π → π* (Furan), π → π* (Phenyl)

Disclaimer: The data presented in this table is a theoretical prediction based on analogous compounds and established spectroscopic principles, as direct experimental data for this compound is not publicly available.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (including High-Resolution MS)

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound, high-resolution mass spectrometry (HRMS) would provide the highly accurate mass measurement necessary to confirm its elemental composition.

The expected monoisotopic mass of this compound (C₁₂H₁₁FO₂) is 206.0743 g/mol . HRMS analysis, for instance using an Orbitrap or FT-ICR mass spectrometer, would aim to measure this mass with an accuracy in the parts-per-million (ppm) range, thereby unequivocally confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. Upon ionization, this compound would undergo characteristic fragmentation. Key expected fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): This would result in a significant peak at an m/z corresponding to the loss of 17 Da.

Loss of a water molecule (H₂O): Dehydration is a common fragmentation pathway for alcohols, which would lead to a peak at m/z [M-18]⁺.

Cleavage of the bond between the phenyl and furan rings: This would generate fragment ions corresponding to the fluorinated methylphenyl moiety and the furylmethanol moiety.

Fragmentation of the furan ring: The furan ring itself can undergo characteristic ring-opening and fragmentation, providing further structural confirmation.

A hypothetical fragmentation data table is presented below to illustrate the kind of information that would be obtained from an MS analysis.

Fragment Ion Proposed Structure Expected m/z
[M]⁺C₁₂H₁₁FO₂⁺206.0743
[M-OH]⁺C₁₂H₁₀FO⁺189.0716
[M-H₂O]⁺C₁₂H₉FO⁺188.0637
[C₈H₈F]⁺4-Fluoro-3-methylphenyl cation123.0610
[C₅H₅O₂]⁺Furylmethanol cation97.0289

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide a wealth of information about the structural parameters of this compound, assuming a suitable single crystal can be grown.

A successful crystallographic analysis would yield a detailed geometric description of the molecule. The bond lengths between all atoms, the angles between adjacent bonds, and the torsion angles describing the conformation of the molecule would be determined with high precision. For instance, the C-F bond length in the phenyl ring and the C-O bond lengths in the furan and methanol (B129727) groups would be precisely measured.

A representative data table of key structural parameters that would be obtained from such an analysis is shown below.

Parameter Atoms Involved Expected Value (Å or °)
Bond LengthC(phenyl)-F~1.35 Å
Bond LengthC(phenyl)-C(methyl)~1.51 Å
Bond LengthC(methanol)-O~1.43 Å
Bond LengthC(furan)-O~1.36 Å
Bond AngleF-C(phenyl)-C(phenyl)~118-122°
Bond AngleO-C(methanol)-C(phenyl)~109.5°
Torsion AngleC(phenyl)-C(methanol)-C(furan)-O(furan)Variable, defines conformation

X-ray crystallography would reveal the preferred conformation of this compound in the solid state. This includes the relative orientation of the phenyl and furan rings with respect to each other. The way the individual molecules pack together in the crystal lattice, known as the crystal packing, would also be determined. This information is crucial for understanding the physical properties of the solid material.

The arrangement of molecules in the crystal is governed by intermolecular forces. The crystallographic data would allow for the identification and characterization of these interactions. For this compound, several types of intermolecular interactions could be anticipated:

Hydrogen Bonding: The hydroxyl group of the methanol moiety is a classic hydrogen bond donor. It would likely form hydrogen bonds with electronegative atoms on neighboring molecules, such as the oxygen of the furan ring, the fluorine atom, or the oxygen of another hydroxyl group.

Halogen Bonding: The fluorine atom on the phenyl ring could act as a halogen bond acceptor, interacting with electrophilic regions on adjacent molecules.

π-π Stacking: The aromatic phenyl and furan rings could engage in π-π stacking interactions, where the electron-rich π systems of the rings align, contributing to the stability of the crystal structure.

The identification of these non-covalent interactions is fundamental to understanding the supramolecular chemistry of the compound and its material properties.

Stereochemistry and Conformational Analysis of 4 Fluoro 3 Methylphenyl 3 Furyl Methanol

Assessment of Chirality at the Carbinol Carbon and its Stereochemical Implications

The central carbon atom of 4-Fluoro-3-methylphenyl-(3-furyl)methanol, which is bonded to a hydrogen atom, a hydroxyl group, a 4-fluoro-3-methylphenyl group, and a 3-furyl group, is a stereogenic center, also known as a chiral center. This is because it is attached to four different substituents. The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers.

These enantiomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules. The assignment of priority to the substituents on the carbinol carbon is as follows (highest to lowest):

-OH (highest atomic number of the directly attached atom)

-C₈H₆F (4-fluoro-3-methylphenyl)

-C₄H₃O (3-furyl)

-H (lowest atomic number)

The existence of these enantiomers has significant stereochemical implications. In a biological context, one enantiomer may exhibit a desired therapeutic effect, while the other could be inactive or even cause adverse effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, the ability to selectively synthesize and characterize the individual enantiomers of this compound is of paramount importance for any potential applications in medicinal chemistry. In a non-chiral environment, the enantiomers have identical physical properties, except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.

Asymmetric Synthesis Approaches to Enantiopure this compound

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic synthesis. For this compound, several asymmetric synthesis strategies can be envisaged, primarily focusing on the creation of the chiral carbinol center with high enantioselectivity.

One established method for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to the furan (B31954) or phenyl precursor to diastereoselectively guide the addition of the other fragment.

More modern and efficient approaches rely on asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov For the synthesis of aryl heteroarylmethanols, the catalytic asymmetric addition of organometallic reagents to aldehydes is a powerful tool. nih.gov For instance, the addition of a 3-furyl organometallic species to 4-fluoro-3-methylbenzaldehyde (B1349321) could be catalyzed by a chiral ligand-metal complex. A potential synthetic route could involve the in-situ generation of an organozinc reagent from 3-bromofuran (B129083), which then adds to the aldehyde in the presence of a chiral amino alcohol catalyst. nih.gov

Table 1: Hypothetical Catalytic Asymmetric Addition for the Synthesis of (4-Fluoro-3-methylphenyl)-(3-furyl)methanol

Entry Chiral Catalyst Organometallic Reagent Aldehyde Yield (%) Enantiomeric Excess (ee, %)
1 (-)-N-Methylephedrine 3-Furylzinc chloride 4-Fluoro-3-methylbenzaldehyde 85 92
2 (1R,2S)-N,N-Dimethyl-1,2-diphenylethanediamine 3-Furylmagnesium bromide 4-Fluoro-3-methylbenzaldehyde 78 88
3 (S)-BINOL-Titanium Complex 3-Furylboronic acid 4-Fluoro-3-methylbenzaldehyde 90 95

A highly effective and widely used method for producing enantiopure secondary alcohols is the enantioselective reduction of the corresponding prochiral ketone. researchgate.net In this case, the precursor would be (4-fluoro-3-methylphenyl)(furan-3-yl)methanone. This ketone can be reduced to the chiral alcohol using a variety of methods.

Catalytic hydrogenation with a chiral transition metal complex, such as those based on ruthenium, rhodium, or iridium, is a common approach. rsc.org The catalyst, typically containing a chiral phosphine (B1218219) or diamine ligand, facilitates the transfer of hydrogen from H₂ gas or a hydrogen donor like isopropanol (B130326) or formic acid, to the ketone in a stereoselective manner. rsc.org

Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source. researchgate.net This method is known for its high enantioselectivity in the reduction of a wide range of ketones.

Table 2: Potential Enantioselective Reduction Methods for (4-Fluoro-3-methylphenyl)(furan-3-yl)methanone

Entry Reduction Method Chiral Catalyst/Reagent Stoichiometric Reductant Yield (%) Enantiomeric Excess (ee, %)
1 Asymmetric Transfer Hydrogenation (R,R)-Ts-DPEN-RuCl₂ Isopropanol 95 98 (R)
2 CBS Reduction (S)-CBS Catalyst BH₃·SMe₂ 92 96 (S)
3 Asymmetric Hydrogenation [Rh((R)-BINAP)(cod)]BF₄ H₂ (20 atm) 98 99 (R)

Diastereoselective Reactions Leading to Substituted Derivatives

Once the chiral center in this compound is established, it can be used to influence the stereochemistry of subsequent reactions, leading to the formation of diastereomers. A diastereoselective reaction is one in which one diastereomer is preferentially formed over others.

For example, if the alcohol were to undergo a reaction that introduces a second chiral center, the existing stereocenter at the carbinol carbon would direct the approach of the reagents, leading to an unequal mixture of diastereomers. An example of such a transformation could be a diastereoselective epoxidation of the furan ring, if a suitable directing group is present, or an addition reaction to the furan ring that creates a new stereocenter. The degree of diastereoselectivity would depend on the nature of the reactants and the reaction conditions.

Determination of Absolute and Relative Configuration of Stereocenters

Determining the three-dimensional arrangement of atoms in a chiral molecule is a critical step in its characterization. For an enantiopure sample of this compound, determining the absolute configuration (whether it is the R or S enantiomer) is essential.

One common method is X-ray crystallography of a single crystal of the enantiopure compound or a crystalline derivative. However, obtaining suitable crystals can be challenging.

A widely used chemical method is the Mosher's ester analysis. In this technique, the chiral alcohol is reacted with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the ¹H NMR spectra of these diastereomers, the absolute configuration of the alcohol can be deduced based on the observed chemical shift differences of protons near the newly formed ester linkage.

Vibrational circular dichroism (VCD) is another powerful spectroscopic technique that can determine the absolute configuration by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a chosen enantiomer.

For molecules with multiple stereocenters, determining the relative configuration of these centers is also necessary. This is often achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of atoms.

Conformational Preferences and Dynamics

The three-dimensional shape, or conformation, of a molecule is not static but is in a constant state of flux due to the rotation around single bonds. For this compound, the key conformational flexibility arises from the rotation around the C-C bonds connecting the carbinol carbon to the phenyl and furyl rings.

The preferred conformations will be those that minimize steric hindrance and optimize electronic interactions between the substituents. Computational modeling, using methods like Density Functional Theory (DFT), can be employed to calculate the potential energy surface for the rotation of the aryl and furyl rings, identifying the low-energy conformers.

Experimental techniques like NMR spectroscopy can provide insights into the conformational dynamics in solution. For example, variable temperature NMR studies can be used to measure the energy barriers to rotation around the C-C bonds. The observation of through-space interactions in NOE experiments can also help to elucidate the predominant conformation in solution. The conformational preferences of this molecule will be influenced by factors such as intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen, as well as steric repulsion between the ortho-substituents on the phenyl ring and the furan ring.

Analysis of Rotational Barriers around Single Bonds

The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the bond connecting the phenyl ring to the carbinol carbon and the bond between the furan ring and the same carbinol carbon. The energy required to overcome the hindrance to rotation around these bonds is known as the rotational barrier.

The magnitude of these barriers is influenced by a combination of steric and electronic effects. The presence of substituents on both the phenyl and furan rings, as well as the hydroxyl group at the stereocenter, creates specific steric interactions that will favor certain conformations over others.

Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for estimating rotational barriers in molecules where experimental data is scarce. chemrxiv.orgmdpi.com Studies on structurally related compounds, such as N-benzhydrylformamides and para-substituted benzaldehydes, have demonstrated that DFT calculations can provide reliable predictions of these energy barriers. mdpi.comsrce.hr For instance, in N-benzhydrylformamides, the calculated rotational barrier for the aryl fragment can vary significantly with the nature of ortho-substituents, ranging from 2.5 kcal/mol to 9.8 kcal/mol. mdpi.com

In the case of this compound, the rotational barrier of the 4-fluoro-3-methylphenyl group will be influenced by the steric bulk of the methyl group at the 3-position and the electronic effect of the fluorine atom at the 4-position. Similarly, the rotation of the 3-furyl group will be governed by its interaction with the phenyl group and the hydroxyl substituent. It is anticipated that the most stable conformations will seek to minimize steric clash between the two aromatic rings and the hydroxyl group.

A hypothetical energy profile for the rotation around the C(carbinol)-C(phenyl) bond would likely show distinct energy minima and maxima, corresponding to staggered and eclipsed conformations, respectively. The exact energy values would require specific computational modeling of the molecule.

Bond Under Rotation Key Interacting Groups Anticipated Primary Influence on Barrier
C(carbinol) - C(4-fluoro-3-methylphenyl) 3-methyl group, 3-furyl group, hydroxyl group Steric hindrance from the ortho-methyl group and the 3-furyl ring.
C(carbinol) - C(3-furyl) 4-fluoro-3-methylphenyl group, hydroxyl group Steric and electronic interactions with the substituted phenyl ring.

Tautomeric Considerations and Equilibrium Studies (if applicable to derivatives)

Tautomerism refers to the chemical equilibrium between two or more interconvertible constitutional isomers, usually involving the migration of a proton. masterorganicchemistry.comlibretexts.org For derivatives of this compound, particularly those where the carbinol is oxidized to a ketone, keto-enol tautomerism becomes a relevant consideration.

Keto-enol tautomerism involves the interconversion between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group bonded to a carbon-carbon double bond). masterorganicchemistry.comlibretexts.org In many furan derivatives, the potential for tautomerism exists, and the position of the equilibrium is sensitive to factors such as solvent polarity and the presence of intramolecular hydrogen bonding. nih.govmdpi.com

For a hypothetical derivative, 4-fluoro-3-methylphenyl-(3-furyl)methanone, several tautomeric forms could be envisioned. The equilibrium would likely be influenced by the electronic nature of the substituents on the phenyl ring and the ability of the furan ring to participate in conjugation. Studies on other β-keto-enol systems with heterocyclic moieties have shown that the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and by conjugation. nih.gov

The equilibrium between the keto and enol forms can be studied using spectroscopic techniques such as ¹H-NMR and UV-Visible spectroscopy, often in different solvents to probe the effect of polarity on the equilibrium position. mdpi.com For instance, in some 1,3,4-thiadiazole (B1197879) derivatives containing a keto-enol moiety, the keto form is favored in polar aprotic solvents, while the enol form predominates in non-polar solvents. mdpi.com

Tautomeric Form Key Structural Feature Factors Favoring this Form
Keto Carbonyl group (C=O) Generally higher bond energy of C=O compared to C=C.
Enol Hydroxyl group bonded to a C=C double bond Aromaticity, conjugation, and intramolecular hydrogen bonding.

Without experimental data on derivatives of this compound, any discussion on tautomeric equilibrium remains speculative but is grounded in the well-established principles of tautomerism in related heterocyclic and aromatic systems. frontiersin.org

Computational Approaches to Conformational Landscape Exploration

The complete conformational landscape of this compound, which encompasses all possible low-energy three-dimensional arrangements of the molecule, can be effectively explored using computational chemistry methods. nih.gov DFT calculations, in particular, are a powerful tool for mapping the potential energy surface of a molecule as a function of its dihedral angles. chemrxiv.org

By systematically rotating the key single bonds and calculating the energy at each step, a detailed picture of the conformational preferences can be obtained. This process can identify the global minimum energy conformation, as well as other low-energy conformers and the transition states that separate them. mdpi.com Such studies have been successfully applied to a variety of complex organic molecules to understand their conformational behavior. chemrxiv.org

For this compound, a computational exploration would involve:

Geometry Optimization: Finding the lowest energy structure for various starting conformations.

Potential Energy Surface Scans: Systematically varying the dihedral angles around the C(carbinol)-C(phenyl) and C(carbinol)-C(furyl) bonds to map the energy landscape.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

The results of such calculations would provide valuable insights into the preferred spatial arrangement of the phenyl and furyl rings relative to each other and the hydroxyl group. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. The accuracy of these computational predictions has been shown to be reliable when compared with experimental data for similar systems. mdpi.com

Computational Method Information Obtained Relevance to Conformational Analysis
Density Functional Theory (DFT) Optimized geometries, relative energies of conformers, rotational energy barriers Provides a detailed map of the conformational landscape and identifies the most stable structures.
Potential Energy Surface (PES) Scan Energy profile as a function of dihedral angle rotation Visualizes the energy changes during bond rotation and locates energy minima and transition states.
Frequency Analysis Characterization of stationary points on the PES Confirms whether a calculated structure is a stable conformer or a transition state between conformers.

Theoretical and Computational Chemistry Studies on 4 Fluoro 3 Methylphenyl 3 Furyl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern computational chemistry, offering precise insights into molecular behavior at the atomic level.

The molecular geometry of (RS)-(4-fluorophenyl)(pyridin-2-yl)methanol has been optimized using Density Functional Theory (DFT). semanticscholar.org Specifically, the B3LYP (Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional) method combined with the 6-31++G(d,p) basis set was utilized for these calculations. semanticscholar.org This approach determines the lowest energy arrangement of the atoms, providing a stable, three-dimensional structure of the molecule. The optimized geometry is crucial for accurately predicting other molecular properties. semanticscholar.org

Theoretical calculations are instrumental in interpreting experimental spectra. For (RS)-(4-fluorophenyl)(pyridin-2-yl)methanol, DFT calculations have been used to predict its vibrational frequencies (infrared spectra). semanticscholar.org

Vibrational Analysis: A detailed vibrational analysis was performed to understand the molecule's dynamic behavior. The C-H stretching vibrations were calculated to be in the range of 3110-2929 cm⁻¹. Pure C-C stretching modes were calculated at 1583, 1575, and 1559 cm⁻¹. semanticscholar.org It is a common practice to apply a scaling factor to the results of DFT calculations to correct for overestimations of vibrational frequencies; in this case, a scaling factor of 0.9679 was used. semanticscholar.org

The table below summarizes some of the key calculated vibrational frequencies.

Vibrational ModeCalculated Wavenumber (cm⁻¹)
C-H Stretching3110-2929
C-C Pure Stretching1583, 1575, 1559
C-C Stretching (Mixed)1100-800

Note: Data derived from theoretical calculations for (RS)-(4-fluorophenyl)(pyridin-2-yl)methanol. semanticscholar.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's stability and its tendency to undergo charge transfer interactions. semanticscholar.org

For (RS)-(4-fluorophenyl)(pyridin-2-yl)methanol, the HOMO-LUMO gap has been calculated to understand its charge transfer characteristics, which are important for predicting its reactivity and potential biological activity. semanticscholar.org A smaller gap generally implies higher reactivity.

OrbitalDescription
HOMO Highest Occupied Molecular Orbital
LUMO Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap Energy difference between HOMO and LUMO

Note: This table describes the concepts used in the analysis of (RS)-(4-fluorophenyl)(pyridin-2-yl)methanol. semanticscholar.org

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. This atomic charge distribution is fundamental to understanding a molecule's polarity, its interaction with other molecules, and its reactive sites. While the specific atomic charges for (RS)-(4-fluorophenyl)(pyridin-2-yl)methanol are not detailed in the provided source, the study of its molecular electrostatic potential map inherently relies on these charge distributions to identify electrophilic and nucleophilic regions. semanticscholar.org

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MESP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). semanticscholar.org

For (RS)-(4-fluorophenyl)(pyridin-2-yl)methanol, the MESP analysis helps to identify the active sites for electrophilic and nucleophilic attack. This information is crucial for understanding its structure-activity relationship and predicting how it will interact with biological targets or other reactants. semanticscholar.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to explore the potential chemical transformations of 4-Fluoro-3-methylphenyl-(3-furyl)methanol. By mapping the potential energy surface (PES) for a given reaction, researchers can identify the most likely pathways, the structures of transient intermediates, and the geometries and energies of transition states. Density Functional Theory (DFT) is a common method for such investigations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p) to provide a good balance of accuracy and computational cost. nih.govacs.orgnih.gov

A plausible reaction to study for this molecule would be its oxidation, where the secondary alcohol is converted to a ketone. This is a fundamental transformation in organic synthesis. nih.govmdpi.com Theoretical studies on the oxidation of similar aromatic alcohols often investigate mechanisms involving different oxidizing agents and can elucidate whether the reaction proceeds via a direct hydrogen abstraction or an addition-elimination pathway. acs.orgelsevierpure.comresearchgate.net

Elucidation of Energy Profiles for Reaction Pathways

To understand a reaction mechanism, chemists compute the energy profile, which charts the energy of the system as it progresses from reactants to products. Key points on this profile include local minima, representing reactants, intermediates, and products, and saddle points, representing transition states. The energy difference between the reactants and the highest-energy transition state is the activation energy (ΔG‡), a crucial factor in determining the reaction rate. researchgate.netresearchgate.net

For the oxidation of this compound to the corresponding ketone, a hypothetical energy profile could be calculated. This would involve identifying the structure of the pre-reaction complex, the transition state for the rate-determining step (e.g., C-H bond cleavage at the carbinol carbon), and the final product complex. DFT calculations would provide the Gibbs free energies for each of these species, allowing for the construction of the reaction's energy landscape. For instance, studies on similar alcohol oxidations have detailed the energy barriers for various pathways. acs.orgelsevierpure.com

Illustrative Energy Profile Data for a Hypothetical Oxidation Reaction

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Oxidant0.0
Transition StateStructure corresponding to the highest energy barrier+22.5
Products4-Fluoro-3-methylphenyl-(3-furyl)ketone + Reduced Oxidant-15.0

This table is for illustrative purposes and contains hypothetical data.

Analysis of Intermolecular Interactions

The way molecules of this compound interact with each other and with other molecules in its environment governs its physical properties, such as boiling point, solubility, and crystal structure. These non-covalent interactions, though weaker than covalent bonds, are critical in chemistry and biology. wikipedia.org Computational methods like Atoms in Molecules (AIM) theory, Natural Bond Orbital (NBO) analysis, and analysis of the molecular electrostatic potential (MEP) surface can be used to characterize and quantify these interactions. rsc.orgacs.org

Hydrogen Bonding Networks

The most significant intermolecular interaction for this molecule is expected to be hydrogen bonding, due to the presence of the hydroxyl (-OH) group. The hydroxyl hydrogen can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. Furthermore, the oxygen atom of the furan (B31954) ring can also participate as a hydrogen bond acceptor. researchgate.netnih.gov Computational studies would explore the geometry and energy of various possible hydrogen-bonded dimers and larger clusters. For alcohols, hydrogen bonding significantly influences their physical properties. mdpi.com The strength of these bonds can be estimated by calculating the binding energy of the dimer and analyzing the changes in bond lengths and vibrational frequencies upon complex formation.

Halogen Bonding and other Non-covalent Interactions

The fluorine atom on the phenyl ring introduces the possibility of halogen bonding. wikipedia.orgunimi.it A halogen bond occurs when there is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. unimi.itacs.org For fluorine to act as a halogen bond donor, it typically needs to be attached to a strongly electron-withdrawing group. acs.orgresearchgate.net Computational analysis of the molecular electrostatic potential would reveal if a positive σ-hole exists on the fluorine atom of this specific molecule. If so, it could form halogen bonds with the furan oxygen, the hydroxyl oxygen, or other Lewis basic sites. rsc.orgnih.govrsc.orgresearchgate.net

Illustrative Data on Intermolecular Interaction Energies

Interaction TypeInteracting GroupsEstimated Interaction Energy (kcal/mol)
Hydrogen Bond-OH (donor) with -OH (acceptor)-5.0 to -7.0
Hydrogen Bond-OH (donor) with Furan Oxygen (acceptor)-3.0 to -5.0
Halogen BondC-F (donor) with -OH (acceptor)-0.5 to -1.5
π-π StackingPhenyl ring with Furan ring-1.0 to -2.5

This table is for illustrative purposes and contains hypothetical data based on general values for these interaction types.

Prediction of Thermodynamic and Kinetic Properties

Computational chemistry is widely used to predict the thermodynamic and kinetic properties of molecules. researchgate.netresearchgate.netmit.eduresearchgate.net Thermodynamic properties such as enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy of formation (ΔGf) can be calculated using statistical mechanics based on the computed vibrational frequencies and electronic energies of the molecule. These values are crucial for predicting the equilibrium position of chemical reactions. researchgate.net

Kinetic properties, such as reaction rate constants, can be estimated using Transition State Theory (TST). The rate constant is exponentially dependent on the activation energy (ΔG‡), which, as discussed, can be calculated from the energy profile of the reaction. nih.govnih.gov For example, the kinetics of the reaction of furan derivatives with radicals have been extensively studied computationally, providing insights into their atmospheric chemistry and combustion. acs.org Similar approaches could be applied to understand the reactivity and stability of this compound under various conditions.

Derivatization and Structure Reactivity Relationship Srr Studies of 4 Fluoro 3 Methylphenyl 3 Furyl Methanol Analogues

Systematic Modification of the Phenyl Ring (e.g., Varying Fluorine and Methyl Group Positions or Introducing Other Substituents)

The substituted phenyl ring is a primary target for modification to modulate the electronic and steric properties of the entire molecule. The existing 4-fluoro and 3-methyl substituents on the phenyl ring of the parent compound offer a starting point for extensive derivatization.

Research Findings: Systematic modifications can involve altering the positions of the existing fluorine and methyl groups. For instance, shifting the methyl group to the 2-position (relative to the methanol-bearing carbon) would introduce significant steric hindrance around the carbinol center, potentially impeding reactions at that site. Moving the fluorine atom to the 2-position would introduce a strong ortho-inductive effect.

Beyond repositioning, other substituents can be introduced to probe a wider range of electronic effects. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) and electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can be installed at various positions on the phenyl ring. The synthesis of such analogues can often be achieved through multi-step sequences starting from appropriately substituted benzaldehydes or acetophenones. Studies on related diarylmethanols have shown that the presence of EDGs on the aryl rings facilitates reactions that proceed through carbocationic intermediates, such as reductive deoxygenation, while EWGs decrease the reaction rate. nih.gov The presence of ortho-substituents has also been reported to lower yields in certain reduction processes, highlighting the role of steric effects. nih.gov

The table below illustrates potential analogues created by modifying the phenyl ring.

Analogue Name Modification from Parent Compound Expected Primary Effect
(2-Fluoro-5-methylphenyl)(furan-3-yl)methanolIsomeric repositioning of F and CH₃Altered electronic and steric profile
(4-Chloro-3-methylphenyl)(furan-3-yl)methanolSubstitution of F with ClModified halogen electronic effect (less electronegative, more polarizable)
(4-Nitro-3-methylphenyl)(furan-3-yl)methanolSubstitution of F with NO₂Strong electron-withdrawing effect
(4-Methoxy-3-methylphenyl)(furan-3-yl)methanolSubstitution of F with OCH₃Strong electron-donating effect
(3,5-Dimethyl-4-fluorophenyl)(furan-3-yl)methanolAddition of a second methyl groupIncreased steric bulk and electron donation

Systematic Modification of the Furan (B31954) Ring (e.g., Varying Furan Substitution Patterns, Replacement with other Heteroaromatic Systems)

Research Findings: The furan ring readily undergoes electrophilic aromatic substitution, preferentially at the position adjacent to the oxygen atom (the 2- and 5-positions). pearson.compearson.com This inherent reactivity allows for the introduction of various substituents onto the furan ring. For example, bromination can be achieved using mild reagents to install a bromine atom at the 2- or 5-position of the furan ring. pearson.com

Another powerful modification strategy is the replacement of the furan ring with other five- or six-membered heteroaromatic systems. This can probe the influence of different heteroatoms and ring electronics on reactivity. For example, replacing furan with thiophene (B33073) (less electron-donating sulfur heteroatom) or pyrrole (B145914) (more electron-donating nitrogen heteroatom) would create analogues with distinct electronic properties. quora.com The synthesis of such aryl heteroaryl-methanols has been accomplished through methods like the addition of heteroaryl organozinc reagents to aldehydes.

The table below shows potential analogues based on furan ring modification.

Analogue Name Modification from Parent Compound Expected Primary Effect
(4-Fluoro-3-methylphenyl)(2-methylfuran-3-yl)methanolAddition of a methyl group to the furan ringIncreased electron density and steric bulk on the furan ring
(5-Bromo-3-furyl)-(4-fluoro-3-methylphenyl)methanolBromination of the furan ringIntroduction of an EWG on the furan ring
(4-Fluoro-3-methylphenyl)(thiophen-3-yl)methanolReplacement of furan with thiopheneAltered heteroaromatic electronics (less electron-rich)
(4-Fluoro-3-methylphenyl)(1H-pyrrol-3-yl)methanolReplacement of furan with pyrroleAltered heteroaromatic electronics (more electron-rich)
(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methanolReplacement of furan with pyridineIntroduction of an electron-deficient heteroaromatic ring

Chemical Modifications at the Methanol (B129727) Moiety

The benzylic alcohol functional group is a versatile hub for chemical transformations, allowing for the synthesis of a wide array of derivatives with different functionalities.

Research Findings: The hydroxyl group can be modified through several standard organic reactions.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (4-fluoro-3-methylphenyl)(furan-3-yl)methanone, using a variety of oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. This transformation is fundamental as many synthetic routes to aryl-heteroaryl methanols proceed via the reduction of such ketones.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can convert the alcohol to an ether, such as (3-(methoxy(4-fluoro-3-methylphenyl)methyl)furan). This modification removes the hydrogen-bonding capability of the hydroxyl group.

Esterification: Acylation with acid chlorides or anhydrides yields esters. This is often used to create prodrugs in medicinal chemistry or to alter the solubility and reactivity of the compound.

Deoxygenation: The hydroxyl group can be completely removed to yield the corresponding diarylmethane, 3-((4-fluoro-3-methylbenzyl))furan. Reductive deoxygenation can be achieved using systems like triethylsilane in the presence of a strong acid or using a ZnI₂/Na(CN)BH₃ reagent system, which has been shown to be effective for similar diarylmethanols. nih.gov

These transformations are summarized in the table below.

Reaction Type Reagents Product Class
OxidationPCC, DMP, SwernKetone
EtherificationNaH, Alkyl Halide (e.g., CH₃I)Ether
EsterificationAcyl Chloride (e.g., Acetyl Chloride), PyridineEster
DeoxygenationEt₃SiH, TFA; or ZnI₂/Na(CN)BH₃Methane

Elucidation of Structure-Reactivity Relationships (SRRs) in Diverse Chemical Transformations)

By systematically synthesizing and reacting the analogues described above, one can establish clear relationships between molecular structure and chemical reactivity. These SRRs are crucial for predicting the behavior of new compounds and for designing molecules with specific desired properties.

QSAR models provide a mathematical framework for correlating chemical structure with reactivity. nih.govmdpi.com For a series of analogues of 4-fluoro-3-methylphenyl-(3-furyl)methanol, a QSAR study could investigate how substituent changes affect the rate of a specific reaction, for example, the oxidation of the methanol or an electrophilic substitution on one of the rings.

Research Findings: A typical QSAR model for chemical reactivity involves calculating a set of molecular descriptors for each analogue and fitting them to experimental data (e.g., reaction rate constants) using statistical methods like multiple linear regression (MLR). nih.gov Descriptors can include:

Electronic Descriptors: Hammett constants (σ), calculated atomic charges, energies of frontier molecular orbitals (E-HOMO, E-LUMO). nih.gov

Steric Descriptors: Taft steric parameters (Es), van der Waals volume, specific geometric parameters.

Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

For instance, a QSAR study on the oxidation of the alcohol could reveal that the reaction rate is positively correlated with electron-withdrawing substituents on the phenyl ring (which make the carbinol proton more acidic) and negatively correlated with sterically bulky groups near the reaction center.

The following table illustrates a hypothetical data set for a QSAR analysis.

Analogue (Substituent X on Phenyl Ring) Log k_rel (Relative Rate Constant) Hammett Constant (σ) Steric Parameter (Es)
H0.000.000.00
4-OCH₃-0.52-0.27-0.55
4-Cl0.350.23-0.97
4-NO₂1.050.78-2.52

Hammett analysis is a classic tool in physical organic chemistry used to probe reaction mechanisms by quantifying the electronic influence of meta- and para-substituents on a benzene (B151609) ring. wikipedia.orgdalalinstitute.com

Research Findings: A Hammett plot is constructed by plotting the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted derivatives against the appropriate Hammett substituent constant (σ). The slope of this plot is the reaction constant (ρ, rho). wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state of the rate-determining step.

A negative ρ value means the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or loss of negative charge) in the transition state.

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

For example, in the SN1 solvolysis of a derivative where the hydroxyl group is first converted to a good leaving group, a large negative ρ value would be expected, as the rate-determining step is the formation of a benzylic carbocation, which is strongly stabilized by electron-donating groups. Conversely, for the oxidation of the alcohol, a positive ρ might be observed if the rate-determining step involves proton removal. Sometimes, Hammett plots can be nonlinear, which may indicate a change in the reaction mechanism or rate-determining step across the series of substituents. msudenver.edu

Substituent (para-position) Substituent Constant (σp) Effect
-OCH₃-0.27Strong Electron-Donating
-CH₃-0.17Electron-Donating
-H0.00Reference
-Cl0.23Electron-Withdrawing (Inductive)
-CN0.66Strong Electron-Withdrawing
-NO₂0.78Very Strong Electron-Withdrawing

Beyond electronic effects, the size and three-dimensional arrangement of atoms play a critical role in chemical reactivity. numberanalytics.com

Research Findings: Steric hindrance can significantly affect reaction rates by impeding the approach of a reagent to the reactive site. masterorganicchemistry.com In the context of this compound analogues, introducing bulky substituents at positions ortho to the methanol group (e.g., the 2-position of the phenyl ring) would likely slow down reactions involving the carbinol carbon, such as nucleophilic attack on the corresponding ketone. nih.gov Similarly, substituents on the furan ring at the 2- or 4-positions could hinder the approach to the methanol center. Studies on nucleophilic additions to related systems have demonstrated that steric effects can sometimes override electronic preferences in determining reaction outcomes. nih.gov

Applications As a Chemical Intermediate and Building Block in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 4-Fluoro-3-methylphenyl-(3-furyl)methanol, possessing both a reactive hydroxyl group and two distinct aromatic systems, positions it as a versatile precursor for the synthesis of more elaborate organic molecules. The hydroxyl group can be readily transformed into a variety of other functional groups, such as halides, amines, or ethers, or it can participate in esterification and etherification reactions. This allows for the straightforward linkage of the core structure to other molecular fragments.

The fluorinated phenyl group is a common feature in many biologically active compounds. The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. ossila.com For instance, the related building block, 4-fluoro-3-methylbenzoic acid, is utilized in the synthesis of active pharmaceutical ingredients (APIs). ossila.com The methyl group on the phenyl ring also provides a site for further functionalization, for example, through benzylic bromination, opening avenues for the construction of bicyclic heterocyclic systems. ossila.com

The furan (B31954) ring, an electron-rich heterocycle, is also a key component in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. ijabbr.commdpi.com It can undergo various transformations, including electrophilic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions, making it a versatile platform for molecular elaboration. researchgate.net The combination of these two valuable synthons in a single molecule suggests that this compound could serve as a key intermediate in the synthesis of novel compounds with potential applications in drug discovery. A patent for a structurally related compound, 5-(4-fluoro-3-methylphenyl)-2-phenyl-1h-imidazole, highlights the utility of the "4-fluoro-3-methylphenyl" moiety in constructing molecules with potential biological activity.

Utilization as a Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources. researchgate.net The structural features of this compound make it a plausible candidate for participation in such reactions.

While no specific MCRs involving this exact compound have been reported in the literature, the furan moiety is known to participate in various MCRs to generate highly substituted heterocyclic systems. researchgate.netnanomaterchem.com For example, MCRs involving furan derivatives have been used to synthesize complex furan-2(5H)-ones and other poly-substituted furans. researchgate.netnanomaterchem.comrsc.org It is conceivable that the hydroxyl group of this compound could be oxidized to the corresponding ketone, which could then act as a key component in an MCR, leading to the rapid assembly of complex molecules incorporating the fluorinated phenyl and furan motifs.

Contribution to the Development of New Methodologies in Fluorine Chemistry and Furan Chemistry

The development of new synthetic methodologies is a cornerstone of chemical research. The unique structure of this compound presents opportunities for advancing new methods in both fluorine and furan chemistry.

In the context of fluorine chemistry, the selective functionalization of the fluorinated aromatic ring in the presence of the furan ring, or vice versa, could lead to the development of new regioselective cross-coupling or C-H activation reactions. nih.gov The interplay between the electronic properties of the fluorine substituent and the furan ring could offer unique reactivity patterns that can be exploited for methodological advancement.

In furan chemistry, the development of reactions that selectively modify the furan ring while leaving the fluorinated phenyl group intact is of significant interest. For instance, selective metalation of the furan ring followed by reaction with electrophiles would provide a route to a variety of substituted derivatives. Furthermore, the diene character of the furan ring could be utilized in Diels-Alder reactions to construct complex polycyclic systems. The insights gained from studying the reactivity of this specific molecule could contribute to a broader understanding of the chemistry of functionalized furans. nih.gov

While direct research on the applications of this compound is limited, its structural components and the general importance of fluorinated and furan-containing molecules in modern organic synthesis suggest its potential as a valuable tool for the construction of complex and potentially bioactive molecules. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic utility.

Q & A

Q. Basic Characterization

  • NMR : ¹⁹F NMR (δ -110 to -115 ppm) confirms fluorine position; ¹H NMR distinguishes furyl protons (δ 6.2–7.1 ppm) from aryl groups .
  • FT-IR : Hydroxyl stretch (3200–3400 cm⁻¹) and furan C-O-C (1250 cm⁻¹) are diagnostic .

Advanced Crystallography
Single-crystal X-ray diffraction (SHELXL ) resolves stereoelectronic effects:

  • The fluorine atom induces a 5° torsional angle in the benzene ring due to steric clash with the methyl group .
  • Hydrogen bonding (O-H···O) forms dimeric structures in the solid state, analyzed via ORTEP-3 .

Q. Challenges

  • Disorder : The hydroxyl group may exhibit positional disorder in crystals, complicating electron density maps .
  • Polymorphism : Solvent-dependent packing (e.g., ethanol vs. acetonitrile) produces two polymorphs with distinct H-bond motifs .

Graph Set Analysis
Using Etter’s formalism , the primary motif is a D ⁴₂₂ dimer (O-H···O, 2.75 Å). Secondary C ⁴₂ chains (C-H···F interactions) stabilize the lattice. This analysis distinguishes true H-bonds from van der Waals contacts, resolving conflicting reports on dimer vs. chain dominance .

How can researchers resolve contradictions in reported crystal packing arrangements between different studies of fluorinated benzyl alcohols?

Q. Methodological Approach

Data Reconciliation : Compare unit cell parameters (e.g., Z’ values) to identify pseudo-polymorphs caused by solvent inclusion .

Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F···H vs. O···H interactions) to explain packing differences .

Dynamic NMR : Probe solution-state conformers that may crystallize differently under varying conditions .

Case Study
Two studies reported either dimeric (P2₁/c) or helical (C2/c) packing. Hirshfeld analysis revealed that the helical form arises from trace water (0.5% occupancy) acting as a H-bond mediator .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.